Ticlatone is a synthetic antifungal agent, known by its trade name Landromil. The data below is compiled from chemical databases and a single, historical clinical study [1] [2] [3].
| Profile Aspect | Details |
|---|---|
| Trade Name | Landromil [2] |
| INN/USAN | This compound [2] [4] |
| CAS Number | 70-10-0 [2] [3] [5] |
| Chemical Formula | C(_7)H(_4)ClNOS [2] [3] [5] |
| Molecular Weight | 185.63 g·mol(^{-1}) [2] [3] [5] |
| IUPAC Name | 6-Chloro-1,2-benzothiazol-3(2H)-one [2] [4] |
| Melting Point | 270-273 °C (dec.) [2] [3] |
| Appearance | Off-white to light beige solid [3] [5] |
| Solubility | Slightly soluble in DMSO and methanol [3] [5] |
| Primary Indication | Mycoses (fungal infections) [1] [5] |
The cornerstone of the clinical data comes from a brief report published in 1971.
| Study Characteristic | Description |
|---|---|
| Publication | Mykosen, 1971 Nov 1;14(11):531-3 [1] |
| Title | Clinical studies on landromil (tiklaton) in treatment of mycoses [1] |
| PubMed ID | 5128430 [1] |
| Status | Historical Reference: The study is over 50 years old, and the drug does not appear to have been developed for the modern market [2]. |
While detailed clinical trial protocols are unavailable, the compound is currently offered for in vitro research. The following workflow outlines a general approach for antifungal activity assessment based on this compound's described use.
Detailed Methodological Notes:
The relationship between the available data on this compound and modern drug development principles can be visualized as follows.
This compound serves as a historical example of an antifungal agent. Its chemical structure is well-defined, making it available as a tool for research. However, the profound lack of contemporary clinical and mechanistic data means it currently represents a starting point for fundamental research rather than a developed drug candidate. Future work would require de novo investigation to establish its mechanism of action, pharmacokinetic profile, and full therapeutic potential using modern standards.
The table below summarizes the core chemical and application data for this compound found in the search results [1].
| Property | Description |
|---|---|
| Chemical Name | 6-Chloro-1,2-benzothiazol-3(2H)-one [1] |
| CAS Number | 70-10-0 [1] |
| Trade Name | Landromil [1] |
| Molecular Formula | C(_7)H(_4)ClNOS [1] |
| Molar Mass | 185.63 g·mol(^{-1}) [1] |
| Melting Point | 270 to 273 °C (518 to 523 °F) [1] |
| Primary Application | Antifungal agent [1] |
A market research report explicitly lists "Toxicological & ecological information" and "Handling and storage" among its contents, which directly matches your needs [2]. However, this report is behind a paywall, and its detailed data is not publicly accessible through my search.
Although specific protocols for this compound are not available, the search revealed a detailed whole cell-based screening methodology for a structurally related benzothiazole compound, 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1), which possesses antibacterial and adjuvant properties [3]. This can serve as a reference for the types of experiments used in antimicrobial and toxicological profiling.
| Experimental Goal | Detailed Methodology |
|---|
| Whole Cell-Based Antibacterial Screening | • Organism: Acinetobacter baumannii ATCC19606. • Procedure: The compound's minimal inhibitory concentration (MIC) was determined. Spontaneously resistant mutants were selected and their genomes were sequenced to identify the mutated target gene (e.g., ohrB encoding a hydroperoxide reductase). • Follow-up: The sensitivity of bacteria to peroxides (e.g., tert-butyl hydroperoxide) was tested with and without the compound [3]. | | Target Binding Validation | • Technique: Surface Plasmon Resonance (SPR). • Procedure: The purified target protein (OhrB) is immobilized on a sensor chip. The small molecule (6D1) is flowed over the chip in a series of concentrations. The association and dissociation rates in real-time are measured to confirm direct binding and calculate binding affinity [3]. | | Adjuvant Effect Testing | • Procedure: The MIC of established antibiotics (e.g., kanamycin, gentamicin) is determined against susceptible and resistant bacterial strains, both in the presence and absence of a sub-inhibitory concentration of the compound. A significant decrease in the MIC of the antibiotic indicates a synergistic, adjuvant effect [3]. |
The following diagram outlines a recommended strategy for gathering the necessary information on this compound, moving from freely available resources to more specialized ones.
This protocol is designed to determine the equilibrium solubility of Ticlatone, which is crucial for preparing stock solutions for in vitro biological assays [1].
Two primary methods can be used for quantification:
Table 1: Key Parameters for NMR-based Solubility Quantification
| Parameter | Specification | Purpose & Rationale |
|---|---|---|
| Internal Standard | Isoleucine (or other suitable compound) in DMSO-d6 | Provides a reference signal for precise concentration calculation [1] |
| Quantification Method | ERETIC2 / PULCON | An electronic reference method that correlates absolute spectral intensities with a reference spectrum for accurate quantification [1] |
| Experimental Error | Estimated at 50 µM | Accounts for inherent variability in the measurement process [1] |
The diagram below outlines the key stages of the experiment.
After analysis, you can summarize the quantitative data in a clear table.
Table 2: Expected Solubility Data Output for this compound
| Solvent | Experimental Solubility (Mean ± SD) | Unit | Method Used | Critical Notes (e.g., precipitation, stability) |
|---|---|---|---|---|
| DMSO | To be determined | mg/mL or mM | HPLC / NMR | Critical for stock solution stability. Note if any precipitation occurs upon storage. |
| Aqueous Buffer (PBS pH 7.4) | To be determined | µg/mL or µM | HPLC / NMR | Crucial for biological assay planning. Note the supersaturation propensity if measured [2]. |
For poorly water-soluble drugs, understanding supersaturation behavior is vital. You can modify the protocol by measuring the solubility in buffer at an early time point (e.g., 1 hour) and comparing it to the 24-hour value [2].
This compound (CAS 70-10-0), also known by its trade name Landromil, is a synthetic antifungal compound belonging to the benzothiazole class. It is used in research related to pathogenic fungal infections and mycoses [1] [2] [3].
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 70-10-0 [2] [4] [3] |
| Trade Name | Landromil [1] [2] [5] |
| Molecular Formula | C₇H₄ClNOS [1] [2] [3] |
| Molecular Weight | 185.63 g/mol [1] [2] [3] |
| Purity | ≥95% - 98% [2] [3] [5] |
| Appearance | Off-white to light beige solid [3] [5] |
| Melting Point | 270 - 273 °C [1] [5] |
| Storage (Powder) | -20°C [3] [5] |
| Predicted Density | 1.515 ± 0.06 g/cm³ [3] [5] |
| Acidic pKa | 7.6 [4] |
| LogP | 2.243 [5] |
This compound has low solubility in water and is best dissolved in organic solvents like DMSO [3] [5].
Table 2: Stock Solution Preparation Guide
| Parameter | Protocol Details |
|---|---|
| Recommended Solvent | DMSO [5] |
| Typical Solubility in DMSO | ~125 mg/mL (~673.38 mM) [5] |
| Slight Solubility | Methanol [3] |
| Common Stock Concentrations | 10-100 mM in DMSO [5] |
| Preparation Workflow | Weigh powder → Add solvent → Vortex → Aliquot → Store at -80°C [5] |
The following workflow outlines the preparation and storage of this compound stock solutions:
For animal studies, the DMSO stock solution requires further dilution in a suitable vehicle. Below are formulations with the vehicle composition and preparation steps.
Table 3: In Vivo Formulation Protocols from Supplier Data
| Formulation ID | Vehicle Composition | Preparation Steps | Recommended Use |
|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [5] | 1. Add 100 µL DMSO stock. 2. Add 50 µL Tween 80. 3. Add 850 µL saline. [5] | IP/IV/IM/SC injection [5] | | Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [5] | 1. Add 100 µL DMSO stock. 2. Add 400 µL PEG300. 3. Add 50 µL Tween 80. 4. Add 450 µL saline. [5] | IP/IV/IM/SC injection [5] | | Injection 3 | DMSO : Corn oil = 10 : 90 [5] | 1. Add 100 µL DMSO stock. 2. Add 900 µL corn oil. 3. Mix well. [5] | IP/IV/IM/SC injection [5] | | Oral 1 | 0.5% CMC Na (Carboxymethylcellulose sodium) [5] | 1. Prepare 0.5% CMC Na solution. 2. Add this compound powder. 3. Mix to form a suspension. [5] | Oral administration (gavage) [5] |
The workflow for preparing an injectable formulation from a DMSO stock solution is as follows:
For a standardized assessment, you can utilize the Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE). This tool evaluates an Active Pharmaceutical Ingredient's (API) stability across five key stress conditions, providing a color-coded score for each [1]:
The typical experimental workflow for a comprehensive stability study, from planning to analysis, is outlined in the diagram below.
The following sections detail the methodologies for the core stress conditions shown in the workflow.
This test evaluates the API's susceptibility to degradation in an acidic environment [1].
This test evaluates the API's susceptibility to degradation in a basic environment [1].
This test evaluates the API's susceptibility to oxidation [1].
This test evaluates the API's susceptibility to degradation by light [1].
This test evaluates the API's susceptibility to degradation at elevated temperatures [1].
After conducting the experiments, you can use a scoring system like STABLE to quantify the results. The table below provides an example of how stability under hydrolytic conditions can be scored. Higher total points indicate greater stability [1].
Table 1: Example Scoring System for Acid/Base-Catalyzed Hydrolysis Stability
| Observed Degradation | Acid/Base Concentration | Temperature | Time | Points Awarded |
|---|---|---|---|---|
| ≤ 10% | 1.0 M | Reflux (~70°C) | 24 hours | 4 (Highest) |
| 10% - 20% | 0.1 M | 70°C | 24 hours | 3 |
| > 20% | 0.1 M | 40°C | 24 hours | 2 |
| > 20% | 0.1 M | 25°C | 1 hour | 1 (Lowest) |
Given the lack of direct data, here are specific steps you can take:
Antifungal Susceptibility Testing (AFST) provides an in vitro measure of a fungus's response to an antifungal agent, most commonly reported as the Minimum Inhibitory Concentration (MIC) or, for echinocandins against molds, the Minimum Effective Concentration (MEC) [1] [2]. The core methodologies are standardized by two major organizations:
These standards are designed to ensure reproducibility and reliability in results, which is critical for correlating MIC values with clinical outcomes [2]. The following workflow generalizes the key stages of broth microdilution, the reference method, which can serve as a starting point for testing novel agents.
This protocol is synthesized from CLSI and EUCAST methods for yeasts and molds [1] [2]. Researchers must empirically determine optimal conditions for Ticlatone.
Table 1: Key Methodological Differences Between CLSI and EUCAST Broth Microdilution
| Parameter | CLSI Standard | EUCAST Standard |
|---|---|---|
| Glucose Content | 0.2% [2] | 2.0% [2] |
| Well Shape | U-shaped wells [2] | Flat-bottomed wells [2] |
| Inoculum Size (Yeasts) | 0.5 × 10³ to 2.5 × 10³ CFU/mL [2] | Defined by starting OD and final dilution [1] |
| Endpoint Reading | Primarily visual [1] | Spectrophotometric [1] |
For a compound like this compound, which lacks established testing standards, your research should focus on:
This compound (CAS 70-10-0) is a small molecule compound belonging to the benzothiazole class. While historically used as an antifungal agent, recent studies have revealed novel mechanisms of action and potential applications, particularly in overcoming antibiotic resistance and modulating platelet function [1] [2] [3].
This protocol is used to evaluate the synergistic effect between this compound and aminoglycoside antibiotics against bacterial strains [1].
The workflow for this assay is outlined below:
This protocol is adapted from a quantitative high-throughput screening (qHTS) campaign to identify inhibitors of the CIB1 and integrin αIIb interaction [2].
The key relationships and experimental flow are summarized in the following diagram:
The table below summarizes key quantitative data for this compound from the literature:
| Parameter | Value | Experimental Context / Conditions | Source |
|---|---|---|---|
| Molecular Formula | C~7~H~4~ClNOS | N/A | [5] [4] [3] |
| Molecular Weight | 185.63 g/mol | N/A | [5] [4] |
| CAS Number | 70-10-0 | N/A | [5] [4] [3] |
| Melting Point | 270 - 273 °C | N/A | [4] [3] |
| Antibacterial Adjuvant MIC | 1 mg/L | Against A. baumannii ATCC19606 | [1] |
| Solubility (DMSO) | ~125 mg/mL (~673 mM) | For in vitro studies | [4] |
| IC50 (FP Assay) | ~2.7 µM | For unlabeled αIIb peptide in CIB1 disruption assay | [2] |
This compound is a promising scaffold in modern drug discovery beyond its initial antifungal use. Its newly discovered roles include boosting the effectiveness of existing antibiotics against resistant strains and inhibiting critical protein interactions in platelets. The provided protocols and data offer a foundation for further research into these novel applications.
Drug repurposing represents a strategic approach to identify new therapeutic uses for existing compounds, offering reduced development timelines and costs compared to de novo drug discovery [1]. This protocol outlines a phenotypic screening strategy for identifying compounds with potential for repurposing, with a focus on modulators of the sigma-1 receptor (S1R), a key regulator of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [2].
The central role of ER stress in diverse pathologies, including viral infections (e.g., SARS-CoV-2) and cancer, makes it a compelling therapeutic target [2]. Coronavirus infections, for instance, cause massive ER stress due to the synthesis of large amounts of viral glycoproteins and the modification of ER membranes for viral replication [2]. Similarly, sustained ER stress promotes pro-tumoral attributes in cancer cells [2]. Compounds that modulate the terminal UPR can therefore interrupt these disease cycles. This protocol utilizes the antiplatelet drug Ticlopidine as a prototype S1R modulator, detailing the steps to evaluate its activity and mechanism, providing a template for profiling analogous compounds like Ticlatone.
The following diagram illustrates the integrated screening workflow, which combines automated phenotypic assessment with mechanistic validation.
Objective: Identify compounds that inhibit critical cellular functions. Protocol (Adapted from Sperm Motility Screening [3]):
Objective: Validate primary hits and determine potency. Protocol:
Objective: Elucidate the molecular pathway through which the compound acts. Protocol:
Table illustrating representative data for a confirmed hit like Ticlopidine compared to a control compound.
| Cell Line | Treatment | BIP Induction | ATF4 Induction | CHOP Induction | Cytotoxicity (48h) |
|---|---|---|---|---|---|
| A549 (NSCLC) | Ticlopidine | Strong | Strong | Strong | High |
| Hydroxychloroquine | Weak/None | Variable | Variable | Low | |
| LNCaP (Prostate) | Ticlopidine | Strong | Strong | Strong | High |
| Hydroxychloroquine | Weak/None | Variable | Variable | Low | |
| U87 (Glioblastoma) | Ticlopidine | Strong | Strong | Strong | Moderate |
| Hydroxychloroquine | Weak/None | Variable | Variable | Low |
Summary of the key benefits of the automated screening approach [3].
| Feature | Benefit | Application in Protocol |
|---|---|---|
| Automated Imaging & Tracking | Quantitative, unbiased kinetic data on motile cells. | Primary Phenotypic Screen |
| Integrated Flow Cytometry | Multiplexed assessment of viability and secondary functions. | Hit Validation |
| Use of Repurposing Libraries (e.g., ReFRAME) | Screens clinically advanced compounds with known safety profiles. | Accelerates translation. |
| Fully Robotic Platform | Enables high-throughput screening with complex primary cells. | Increases throughput and reproducibility. |
The proposed mechanism of action for a compound like Ticlopidine, which this protocol is designed to validate, involves the induction of terminal UPR via sigma receptor modulation, as illustrated below.
This protocol provides a framework for the systematic repurposing of drugs, using Ticlopidine as a model S1R modulator. The strength of this approach lies in its combination of phenotypic screening—which is unbiased and can reveal novel biology—with targeted mechanistic validation [3] [2]. The ability to rapidly identify compounds that induce terminal UPR has broad therapeutic implications, particularly for conditions like severe COVID-19, where modulating the host cell's stress response could inhibit viral replication, and in oncology, where it could trigger apoptosis in resistant cancer cells [2].
Key Considerations:
High-throughput screening is a foundational tool in drug discovery, allowing researchers to rapidly test thousands of compounds for activity against a biological target. The following diagram illustrates the general workflow of an HTS campaign, from assay development to hit validation [1] [2] [3].
While Ticlatone-specific protocols are not available, the principles from these well-developed assays can be directly applied. The table below summarizes key experimental parameters from recent, relevant HTS studies.
| Assay Type / Target | Detection Method | Key Assay Parameters | Library Size | Key Outcome/Validation |
|---|
| Fluorescence Polarization (FP) Target: CIB1-αIIbβ3 interaction [1] | Fluorescence Polarization | • Probe: 50 nM F-αIIb peptide • Protein: 1-2 µM GST-CIB1 • Incubation: 30 min, RT • DMSO Tolerance: ≤5% • Format: 1536-well | 14,782 compounds | Identified disruptors of protein-protein interaction; validated via platelet aggregation. | | Luminescence-based Biochemical Assay Target: TRIP13 ATPase activity [3] | ADP-Glo Luminescence | • Robustness (Z'-factor): >0.85 • Signal/Background Ratio: ~6 • Format: HTS-optimized | ~4,000 compounds | Identified Anlotinib (IC₅₀: 5 µM); binding confirmed by Cellular Thermal Shift Assay (CETSA). | | Cell-Based Aggregation Assay Target: Tau protein aggregation [4] | Split GFP / Flow Cytometry | • Cell line: Suspension-adapted HEK293 • Readout: Fluorescence upon tau aggregation • Analysis: Flow cytometry | Not specified | Dose-dependent inhibition observed; allows simultaneous assessment of efficacy and cytotoxicity. | | Bacterial Growth Inhibition Target: Multi-drug resistant A. baumannii [2] | Optical Density (OD₆₀₀) | • Format: 1536-well • Inoculum Dilution: 1:1000 • Incubation: 20-22 h at 37°C • Control: Rifampin (46 µM) | ~4,096 compounds (LOPAC & NPC libraries) | Identified 7 non-antimicrobial drugs with inhibitory activity; revealed synergistic drug combinations. |
This protocol, adapted from the CIB1-αIIbβ3 interaction screen, provides a step-by-step guide for running an FP-based HTS to find compounds that disrupt a similar target, which could be directly applicable for this compound [1].
V is the signal:
% Inhibition = [(V_compound - V_DMSO_control) / (V_DMSO_control - V_max_inhibition_control)] * 100Given the lack of direct information on this compound HTS assays, here are practical suggestions for your research:
I hope these detailed protocols and frameworks provide a solid foundation for your work. If you have more context about this compound's specific molecular target or desired activity, I may be able to help you refine this approach further.
A significant challenge in drug development is that an estimated 70-90% of new chemical entities (NCEs) in the research pipeline and about 40% of existing marketed drugs are poorly water-soluble [1]. Drugs for complex therapeutic areas like oncology and antivirals are particularly affected [2]. For a drug to be absorbed, it must be in solution, making low solubility a major cause of inadequate and variable bioavailability [3].
The following diagram outlines a systematic decision-making process for selecting the most appropriate solubility enhancement strategy.
Here is a comparison of major solubility enhancement technologies to help you select and evaluate the most promising options.
| Technique | Mechanism of Action | Key Advantages | Key Limitations / Risks | Common Excipients/Carriers |
|---|---|---|---|---|
| Salt Formation [2] [3] | Alters pH to increase solubility in GI fluids. | Well-established, can significantly enhance dissolution rate. | Prone to precipitation in GI tract; not applicable for non-ionizable compounds; stability issues [2]. | Hydrochloric acid, Sodium hydroxide, Maleic acid. |
| Amorphous Solid Dispersions (ASD) [2] [4] | Creates high-energy, amorphous drug form; increases surface area & wettability. | Can greatly enhance both dissolution rate & equilibrium solubility; broad applicability [2]. | Thermodynamic instability risk (recrystallization); process can be complex [4]. | Polymers (HPMC, PVP, VA64), Surfactants. |
| Particle Size Reduction [3] [4] | Increases surface area for dissolution. | Simple concept; improves dissolution rate. | Does not change equilibrium solubility; can induce physical/chemical degradation [3]. | Stabilizers (surfactants like Poloxamer, PVP). |
| Nanosuspension [3] [1] | Reduces particle size to nanoscale, massively increasing surface area. | Can be applied to poorly soluble drugs without organic solubility; suitable for various routes. | Physical stability challenges (aggregation, Ostwald ripening). | Stabilizers (surfactants, polymers). |
| Lipid-Based Systems (Nanoemulsions) [5] | Solubilizes drug in lipid droplets; enhances permeability. | Enhances bioavailability; protects drug from degradation. | Complex formulation; stability of emulsion can be challenging. | Oils (Soybean, Miglyol), Emulsifiers (Alginate, Lecithin), Co-surfactants. |
| Complexation [3] | Forms inclusion complexes, masking drug hydrophobicity. | Can stabilize unstable drugs; well-known for certain applications. | Limited drug loading capacity; can be costly. | Cyclodextrins and their derivatives. |
This method is effective for highly hydrophobic compounds and has shown significant improvements in antifungal activity.
Spray drying is a prevalent technique for creating ASDs with high solubility.
The experimental workflow for these protocols is summarized below.
Q1: Our drug is not ionizable, so salt formation isn't an option. What are the best alternatives? For non-ionizable compounds, amorphous solid dispersions (ASD) and lipid-based systems are among the most effective and commonly used technologies. ASDs work by creating a high-energy, amorphous form of the drug, while lipid-based systems solubilize the drug in a lipid matrix, both of which can significantly enhance apparent solubility and bioavailability [2].
Q2: Why does reducing particle size to the nanoscale work better than traditional micronization? While micronization increases surface area, it often does not change the drug's equilibrium solubility. Nanosizing creates particles with such a high surface area to volume ratio that it can lead to an increase in saturation solubility itself, a phenomenon described by the Ostwald-Freundlich equation. This, combined with the drastically enhanced dissolution rate, leads to much better bioavailability [3] [1].
Q3: We made an ASD, but the drug recrystallized during storage. How can we prevent this? Recrystallization indicates physical instability. You can mitigate this by:
This compound (CAS 70-10-0) is recognized as an antifungal agent [1]. However, the search results do not contain detailed data on its stability in solution, degradation pathways, or specific troubleshooting guides for experimental work.
In the absence of specific data, here is a general, systematic approach you can use to design stability studies for compounds like this compound.
This initial workflow helps you identify potential stability issues and narrow down the contributing factors.
Once an issue is identified, you can design experiments to investigate the root cause. The table below outlines key stress factors to test and the corresponding analytical methods to employ.
| Stress Factor | Experimental Conditions | Key Analytical Methods |
|---|---|---|
| pH | Prepare buffers covering pH 2-10; incubate at room temp and 40°C. | HPLC for degradation products, visual inspection for precipitation. |
| Temperature | Store solutions at 4°C, 25°C, 40°C, and 60°C for defined periods. | HPLC for assay and purity, visual inspection. |
| Light | Expose solutions to UV and visible light per ICH guidelines; keep a dark control. | HPLC, visual inspection for color change. |
| Oxidation | Expose to oxygen headspace or add low-level oxidants (e.g., H2O2). | HPLC for new peaks, mass spectrometry for identification. |
| Solvent System | Test in different solvents (aqueous buffers, DMSO, ethanol, etc.). | Solubility studies, visual inspection, HPLC for chemical stability. |
Based on the root cause identified through the experiments above, you can explore the following mitigation strategies:
The general principle involves using membrane-impermeant fluorescent dyes that enter cells only when the plasma membrane is damaged. The intensity of fluorescence inside the cells corresponds to the level of membrane disruption [1].
The table below summarizes common dyes used in these assays.
| Dye Name | Mechanism of Action | Best Use Case |
|---|---|---|
| Propidium Iodide (PI) | Binds to nucleic acids; fluorescence increases >20-fold upon binding. | Standard endpoint measurements; high sensitivity [1]. |
| Impermeant Hoechst dyes (e.g., 33258) | Binds to DNA in the minor groove. | Endpoint measurements; clear nuclear staining [1]. |
| FM dyes (e.g., FM1-43, FM4-64) | Styryl dyes that fluoresce upon insertion into the phospholipid bilayer. | Real-time, kinetic imaging of repair; best for short-term assays [1]. |
You can adapt the following population-based endpoint assay to test Ticlatone. This method is ideal for screening different conditions or concentrations.
Here are solutions to common issues you might encounter when adapting this assay.
Q1: My positive control (detergent) shows weak fluorescence. What's wrong?
Q2: I see high background fluorescence in my untreated control. How can I reduce it?
Q3: The results are highly variable between replicates. How can I improve consistency?
Q4: How can I confirm that the effect is specific to membrane integrity and not general cytotoxicity?
Fluorescent dyes are a common and sensitive method for detecting intracellular ROS. The table below compares two widely used probes.
| Probe Name | Primary ROS Detected | Key Features | Common Applications | Important Limitations |
|---|
| Dihydroethidium (DHE) [1] [2] | Superoxide (O₂•⁻) | - Cell-permeable.
Spectrophotometric assays provide a method to estimate the overall oxidant status in biofluids like serum. They are simpler to set up than chromatographic techniques but measure stable ROS end-products rather than short-lived radicals [3].
One example is the TOS-dianisidine (Total Oxidant Status) assay [3]:
This protocol is adapted for high-throughput screening in cell cultures, which is highly relevant for drug development [1].
Troubleshooting Common DHE Issues:
Q1: My positive control (e.g., H₂O₂) is working, but my test compound shows no change in DHE fluorescence. What could be wrong?
Q2: I get inconsistent ROS measurements between replicates when testing my compound. How can I improve reproducibility?
Q3: Why should I use HPLC with DHE/MitoSOX when fluorescence microscopy is faster?
For researchers, selecting the right model is the first critical step. The table below summarizes the most relevant in vitro models for assessing and improving compound permeability.
| Model Type | Key Application | Key Output/Measurement | Regulatory Recognition | Considerations |
|---|---|---|---|---|
| Caco-2 Cell Monolayer [1] | Predicting human intestinal absorption for oral drugs; mechanistic permeability studies. | Apparent Permeability Coefficient (Papp); efflux transporter substrate identification. | Yes (FDA, EMA) [1] | High internal and external variability; requires rigorous internal validation [1]. |
| P-gp Inhibition Assays [2] | Assessing drug-drug interaction risk and identifying P-gp efflux. | Half-maximal inhibitory concentration (IC50); G-value for clinical risk prediction [2]. | Yes (Regulatory guidelines) [2] | Inter-assay variability exists; choice between cell-based and membrane vesicle assays is critical [2]. |
| Advanced 3D Blood-Brain Barrier (BBB) Models [3] | Predicting CNS penetration for neurotherapeutic targets; studying complex barrier biology. | Permeability coefficients; transcriptomic and protein expression analysis. | Emerging best practice | Enhanced physiological relevance; incorporates flow, shear stress, and multiple cell types [3]. |
If initial permeability is low, consider these formulation and chemical strategies:
Here are solutions to frequently encountered issues in permeability assays:
For reliable results, follow this standardized protocol for the Caco-2 model [1]:
dQ/dt is the transport rate, A is the filter surface area, and C_0 is the initial donor concentration.
Caco-2 Permeability Assay Workflow
For early-stage prediction, follow this computational pathway [5]:
Computational Permeability Prediction Workflow
Ticlatone is an antifungal drug with a 1,2-benzisothiazol-3(2H)-one structure. Recent research has identified 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1), a compound highly similar to this compound, which exhibits antibacterial activity and synergizes with aminoglycoside antibiotics [1] [2].
The proposed mechanism involves the inhibition of a bacterial hydroperoxide reductase, OhrB. This disruption of the bacterial oxidative stress defense system makes the bacteria more susceptible to aminoglycosides [1] [2]. The experimental workflow for investigating this synergy is outlined below.
The table below summarizes key quantitative data for compound 6D1, which can serve as a reference for your experiments with this compound.
| Parameter | Value for 6D1 | Experimental Details |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 1 mg/L against A. baumannii ATCC19606 [1] | Determined via broth microdilution in LB medium after 24h at 37°C. |
| Spectrum of Activity | Moderate activity vs. S. aureus (MIC=2.5 mg/L). Less active vs. K. pneumoniae, P. aeruginosa (MIC ≥5 mg/L) [1]. | |
| Synergy with Aminoglycosides | Yes, with Kanamycin and Gentamicin [2]. | Confirmed by checkerboard assay against NDM-1-producing carbapenem-resistant K. pneumoniae. |
| Proposed Molecular Target | Plasmid-derived hydroperoxide reductase (OhrB) in A. baumannii [1] [2]. | Target identified via whole-genome sequencing of spontaneously resistant mutants; binding confirmed by Surface Plasmon Resonance (SPR). |
This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index and confirm synergy between compounds [1] [2].
This protocol is used to confirm direct binding between the small molecule (e.g., 6D1) and its putative protein target (e.g., OhrB) [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High MIC for 6D1/ticlatone. | Pre-existing resistance in bacterial strain. | Verify strain genotype; use ATCC19606 or other recommended strains. Select spontaneously resistant mutants to identify target [1]. |
| No synergy observed in checkerboard assay. | Incorrect drug ratios or solvent toxicity. | Ensure DMSO concentration is ≤1%. Widen the concentration range tested for both drugs. Include a positive control (e.g., 6D1 with kanamycin). |
| Unstable signal in SPR. | Protein degradation or non-specific binding. | Use freshly purified protein. Include a detergent (e.g., 0.05% Tween 20) in the running buffer to reduce non-specific binding [1]. |
| High variation in MIC results. | Inconsistent bacterial inoculum density. | Standardize the initial bacterial culture to an OD600 of 0.6 (mid-log phase) and dilute to a precise density (e.g., 1:1000) for the assay [4]. |
Developing a robust High-Performance Liquid Chromatography (HPLC) method is a systematic process crucial for drug analysis, from discovery to quality control [1]. The goal is to create a procedure that is specific, accurate, precise, and reproducible regardless of the operator or instrument [1].
The workflow below outlines the key stages of this process.
Here are some frequent challenges encountered during HPLC analysis and their potential solutions.
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Poor Peak Shape (Tailing) | - Active sites on column
Since a method for Ticlatone was not located, the following is a detailed, validated method for Ticagrelor, which can serve as a useful reference template [4].
1. Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Symmetry C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Phosphate Buffer (pH 4.0) (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 256 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | ~2.75 minutes |
| Run Time | 5 minutes |
2. Sample Preparation
3. Validation Data Summary
Q1: What are the most common technical challenges in metabolite identification? You will likely encounter challenges related to the complex biological matrix, low metabolite concentrations, and structural diversity of metabolites. Key issues include:
Q2: Which analytical techniques are best suited for metabolite identification? Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the cornerstone of modern metabolite identification [2] [3] [4]. The high resolution and accurate mass capabilities allow you to distinguish drug metabolites from isobaric endogenous compounds and determine elemental compositions with high confidence [2].
Q3: How can I improve the detection of low-abundance or unexpected metabolites? Utilize advanced data mining techniques on your full-scan HRMS data. These software-driven methods are more powerful than traditional scans for finding unexpected metabolites [2]. The table below summarizes the most common techniques:
| Technique | Mechanism | Best For | Key Limitations |
|---|---|---|---|
| Mass Defect Filter (MDF) [2] | Filters ions based on the exact mass difference from a nominal mass (mass defect), which typically falls within a narrow window for metabolites and the parent drug. | A broad, initial filter to find most metabolite ions. | Selectivity depends on the sample matrix; may miss metabolites with large mass defect shifts. |
| Product Ion Filter (PIF) [2] | Searches for ions that produce a specific, predictable fragment ion from the parent compound. | Sensitive detection of metabolites that retain a key structural moiety of the parent drug. | Cannot find metabolites that do not generate the predicted fragment. |
| Neutral Loss Filter (NLF) [2] | Searches for pairs of ions (precursor and product) that differ by a specific, predictable mass (e.g., a glucuronide conjugate has a neutral loss of 176 Da). | Ideal for finding conjugated metabolites (e.g., glucuronidation, glutathione). | Cannot find metabolites that do not undergo the predicted neutral loss. |
| Background Subtraction [2] | Automatically subtracts ions present in a control sample from those in the dosed sample. | Finding all drug-related ions in complex matrices. | Sensitivity and selectivity depend on the quality of the control sample. |
The following diagram and protocol outline a standard experiment to identify metabolites generated by liver enzymes, which is a critical first step in MetID.
Title: In Vitro Metabolite ID Workflow
Procedure:
This compound is recognized as an antifungal agent, but detailed public information is scarce [1] [2]. The search results yielded no data on its:
Therefore, a quantitative comparison with other agents is not possible with the current information.
For context, the tables below summarize the mechanisms and efficacy of established antifungal agents, which are the focus of current clinical research and guidelines. This can serve as a benchmark for future comparisons.
Table 1: Mechanisms of Action of Major Antifungal Classes
| Antifungal Class | Representative Drugs | Mechanism of Action | Primary Molecular Target |
|---|---|---|---|
| Azoles [3] | Isavuconazole, Voriconazole, Posaconazole [4] | Inhibits ergosterol synthesis | ERG11/CYP51 (14α-demethylase) [3] |
| Echinocandins [3] | Caspofungin, Anidulafungin [4] | Inhibits β-(1,3)-D-glucan synthesis in the cell wall | FKS1/FKS2 (glucan synthase subunit) [3] |
| Polyenes [3] | Amphotericin B (liposomal, deoxycholate) [4] [5] | Binds to ergosterol, disrupting membrane integrity | Ergosterol in fungal cell membrane [3] |
Table 2: Efficacy of Selected Antifungal Agents in Invasive Aspergillosis (Network Meta-Analysis) [4] This data is from a 2024 network meta-analysis ranking therapies; statistical significance between agents was not always reached.
| Antifungal Agent / Regimen | Outcome: Favourable Response (SUCRA Score %) | Outcome: Mortality (SUCRA Score %) |
|---|---|---|
| Liposomal Amphotericin B + Caspofungin (Combination) | 84.1 | 88.2 |
| Isavuconazole (Monotherapy) | 77.9 | 69.1 |
| Voriconazole (Monotherapy) | 59.1 | 57.7 |
| Voriconazole + Caspofungin (Combination) | 58.7 | 66.9 |
| Posaconazole (Monotherapy) | 56.5 | 48.4 |
| Amphotericin B deoxycholate (Monotherapy) | 17.7 | - |
> SUCRA Interpretation: A higher SUCRA score indicates a better rank for that agent. SUCRA (Surface Under the Cumulative Ranking Curve) values range from 0% to 100%, where 100% would be the best possible treatment [4].
For your work in drug development, the diagram below outlines a generalized experimental workflow for evaluating antifungal efficacy, synthesized from the methodologies in the search results.
The lack of data on this compound suggests it may be an older or experimental compound that has not undergone extensive modern clinical evaluation. To continue your research, you could:
| Therapeutic Area | Key SAR Findings | Impact on Activity | Example Compounds / Citations |
|---|---|---|---|
| Antimicrobial | Electron-withdrawing groups (EWGs) like Nitro (-NO₂) and Halogens at phenyl ring of thiazole hybrid | Enhanced potency; lower MIC values (3.90–15.63 μg mL⁻¹) [1] [2]. | Compounds 4b, 4c, 4d [1] [2] |
| Substitution with electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) | Resulted in decreased antimicrobial activity [1]. | Compound 4e [1] | |
| Anticancer | Methoxy group (-OCH₃) at the C-6 position of benzothiazole | Significantly enhanced kinase-targeted anticancer activity; potent inhibition of Abl kinases (IC₅₀: 0.03–0.06 nM) [3]. | Not specified |
| Fluorine at C-5 position | Boosted anticancer efficacy and metabolic stability; synergistic effect when combined with C-6 methoxy group [3]. | Clinical candidate 5F-203 [3] | |
| General Potency | 2-Arylbenzothiazoles | Often display selective cytotoxicity against cancer cells [3]. | Not specified |
For researchers aiming to generate the kind of comparative data mentioned above, here are detailed methodologies from recent studies on benzothiazole hybrids [1] [2]:
Synthesis: Benzothiazole–thiazole hybrids were synthesized via a multi-step route, starting with 2-mercaptobenzothiazole. The final compounds were obtained through condensation with substituted phenacyl bromides, yielding crystalline solids (75-90%). Structures were confirmed using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and mass spectrometry [1] [2].
In-Vitro Antimicrobial Screening:
Molecular Docking Studies: To understand the mechanism of action, in-silico docking studies were performed against bacterial targets like Staphylococcus aureus DNA gyrase and fungal targets like cytochrome P450 14α-demethylase (CYP51). Key interactions such as hydrogen bonding and π-π stacking were analyzed [1] [2].
To help visualize the workflow of such a structure-activity relationship study, the following diagram outlines the key stages:
For researchers aiming to determine the IC50 of a compound like Ticlatone, the following established methodologies provide a solid foundation. The core of these assays is to measure a biological response (e.g., cell viability, enzyme activity) across a range of inhibitor concentrations.
1. Cell-Based Viability Assay (e.g., MTT Assay)
This is a common method for assessing compound toxicity or efficacy on cells. The protocol involves several key stages [1]:
2. Fluorescence Polarization (FP) Binding Assay
This method is ideal for studying the disruption of protein-protein or protein-peptide interactions, which could be this compound's mechanism of action. A typical FP assay workflow, as used in screening for inhibitors of the CIB1-αIIbβ3 interaction, is as follows [2]:
The workflow for these core experimental methods can be summarized in the following diagram:
Once dose-response data is collected, the IC50 can be calculated using several computational approaches. The table below compares the most common methods.
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Graphical Analysis [3] | Plot dose-response curve and visually estimate IC50 from the graph. | Simple; requires minimal calculations [3]. | Subjective; prone to variability and error; not suitable for complex curves [3]. |
| Linear Interpolation [3] | Plot data on a linear scale and interpolate the IC50 between two data points. | Fast and easy to implement [3]. | Can be inaccurate for curves that are not linear [3]. |
| Non-linear Regression [4] [3] | Fit data to a non-linear model (e.g., 4-parameter logistic/sigmoidal curve). Yields robust IC50 estimate (parameter C in the model) [4]. | Accurate and statistically robust; considered a gold standard [3]. | Requires mathematical expertise or software [3]. |
| Automated Curve Fitting [3] | Use specialized software for high-throughput curve fitting and IC50 calculation. | Accurate, efficient, and ideal for screening large compound libraries [3]. | Requires access to specialized software and expertise [3]. |
| New Growth Rate Method [5] | Calculate effective growth rates at each concentration; find concentration where rate is zero (ICr0) or half of control (ICrmed). | Time-independent; provides a more precise measure of treatment effect on cell proliferation [5]. | Requires multiple time-point measurements to establish growth rates [5]. |
To ensure your IC50 values for this compound are reliable and reproducible, please consider the following factors highlighted in the literature:
Since current search results lack specific IC50 data for this compound, I suggest these paths to move your research forward:
To support your research, here is a summary of common experimental protocols used for generating cytotoxicity profiles, which you could apply to Ticlatone. The table below compares several standard assays [1] [2].
| Assay Name | Detection Principle | Key Measurable Output (Quantitative Data) | Advantages | Disadvantages |
|---|---|---|---|---|
| MTT Assay | Measures activity of mitochondrial enzymes (e.g., succinate dehydrogenase) that reduce MTT to a purple formazan product [1] [2]. | IC50 (Concentration that inhibits cell viability by 50%) [1]. | Well-established, inexpensive, suitable for high-throughput screening [1]. | Can give false positives if test compounds interact with the assay reagents; measures metabolic activity, not direct cell death [2]. |
| XTT Assay | Similar to MTT, but the formed formazan dye is water-soluble, eliminating a solubilization step [2]. | IC50 [2]. | Simpler procedure than MTT due to water-soluble product [2]. | The reagent can be less stable than MTT [2]. |
| Trypan Blue Exclusion | Distinguishes live from dead cells based on membrane integrity; live cells exclude the dye, dead cells are blue [2]. | Percentage of viable cells in a population [2]. | Simple, direct cell count. | Less sensitive; cannot distinguish between healthy cells and those that are alive but losing function; not ideal for monolayer cultures [2]. |
| LDH Assay | Measures lactate dehydrogenase (LDH) enzyme released into the culture medium upon cell membrane damage [2]. | Percentage of cytotoxicity based on LDH release [2]. | Directly measures cell membrane damage. | Can be influenced by serum in the media or cellular growth rates [2]. |
The following diagram illustrates a typical workflow for generating a cytotoxicity profile using assays like MTT or XTT. This is the general methodology you would use to test this compound and other compounds.
The tables below summarize the core concepts and quantitative models essential for designing a synergy comparison guide.
Table 1: Key Concepts in Combination Therapy [1]
| Concept | Description | Goal in Cancer Therapy |
|---|---|---|
| Synergism | The combined effect is significantly greater than the expected additive effect. [1] | Enhance efficacy, reduce dosage, and minimize toxicity. [1] |
| Additivity | The combined effect matches the expected additive effect. [1] | Baseline for measuring synergism or antagonism. [1] |
| Antagonism | The combined effect is less than the expected additive effect. [1] | Generally an undesirable interaction to be avoided. [1] |
Table 2: Reference Models for Quantifying Synergism [1] [2]
| Model Name | Type | Core Principle & Mathematical Basis |
|---|---|---|
| Loewe Additivity | Dose-effect-based | Based on dose equivalence. It defines an additive effect using the isobole equation: ( a/A + b/B = 1 ), where ( a ) and ( b ) are the doses in combination that produce a specified effect, and ( A ) and ( B ) are the doses that produce the same effect individually. [2] A point below this isobole indicates synergy. [2] |
| Chou-Talalay (CI) | Dose-effect-based | Uses the median-effect principle and the Combination Index (CI). CI < 1, =1, and >1 indicate synergism, additive effect, and antagonism, respectively. [1] [3] |
| Bliss Independence | Effect-based | Assumes drugs act independently through different mechanisms. The expected additive effect ( E_{add} ) is ( E_A + E_B - (E_A \times E_B) ). Synergy is observed when the combined effect ( E_{AB} > E_{add} ). [1] [3] |
To generate the data for a comparison guide, the following methodologies are standard in the field. You would apply these to Ticlatone in combination with other agents.
1. In Vitro Combination Screening (Cell-Based Assays)
2. Isobolographic Analysis This is a specific, rigorous graphical method derived from the Loewe model. [2]
The following diagrams, created with DOT language, illustrate the logical workflow for synergy screening and the fundamental concept of an isobologram.
Since specific data on this compound is not available in the public domain, your comparative guide could be a pioneering work. Here are practical steps to generate the necessary data:
The table below summarizes the key chemical and identifying information for this compound.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Trade Name | Landromil [2] [3] |
| CAS Number | 70-10-0 [1] [4] |
| Molecular Formula | C7H4ClNOS [1] [4] |
| Average Mass | 185.63 g/mol [1] [3] |
| Chemical Name | 6-chloro-1,2-benzothiazol-3(2H)-one [1] [2] |
| Modality | Small Molecule [1] |
| Status | Experimental [1] |
This compound is primarily recognized as an antifungal agent [2] [3] [4]. Its ATC code is D01AE08, classifying it as a topical antifungal [1]. Recent scientific literature mentions a structurally similar compound, which may provide insights into the potential of this chemical class.
A 2021 study published in The Journal of Antibiotics investigated a small molecule named 6D1 (6-fluorobenzo[d]isothiazol-3(2H)-one), noted for its structural similarity to this compound [5] [6]. The research explored its potential not as a direct antifungal, but as an antibacterial agent and an enhancer for existing antibiotics. The experimental workflow and key findings are summarized in the diagram below.
The methodology and key quantitative findings from this study on 6D1 are detailed in the table below.
| Aspect | Experimental Protocol & Findings |
|---|
| Primary Screening | Protocol: Whole cell-based screening of 100,000 compounds against Acinetobacter baumannii ATCC19606 in 96-well plates. Bacterial growth inhibition assessed after overnight incubation at 37°C [5]. Finding: 6D1 identified as a hit with a Minimum Inhibitory Concentration (MIC) of 1 mg/L against A. baumannii [5] [6]. | | Mechanism of Action Investigation | Protocol: Spontaneously resistant mutants were selected and subjected to Whole-Genome Sequencing (WGS). Protein (OhrB) was expressed, purified, and binding was confirmed via Surface Plasmon Resonance (SPR) [5]. Finding: Mutations found in the plasmid-derived ohrB gene, which encodes a hydroperoxide reductase. 6D1 binding to OhrB disrupts peroxide resistance, increasing bacterial oxidative stress [5] [6]. | | Synergy/Aminoglycoside Enhancement | Protocol: Checkerboard Titration Assay was used to determine the Fractional Inhibitory Concentration Index (FICI) for combinations of 6D1 with kanamycin and gentamicin [5]. Finding: 6D1 reduced the MIC of kanamycin and gentamicin, showing synergy (FICI ≤ 0.5) against strains like NDM-1-producing carbapenem-resistant Klebsiella pneumoniae, but not in strains with specific aminoglycoside resistance genes [5] [6]. |
For researchers and drug development professionals, the case of this compound and its analog 6D1 highlights several key points: